molecular formula C20H25N5O B3787693 N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B3787693
M. Wt: 351.4 g/mol
InChI Key: BWKUQMLHGVRGIB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions in this field could involve the development of new drugs that overcome the AMR problems .

Properties

IUPAC Name

N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-14-18(15(2)24(4)23-14)9-10-20(26)22-13-17-7-5-6-8-19(17)25-12-11-21-16(25)3/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKUQMLHGVRGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC=CC=C2N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

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